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Compound of Interest

Compound Name: Chloranocryl

Cat. No.: B1668703

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental spectroscopic
data and analytical methodologies required for the robust identification and characterization of
Chloranocryl. The information presented herein is intended to support researchers, scientists,
and professionals in the fields of drug development, analytical chemistry, and toxicology. This
document outlines key spectroscopic data in a structured format, details experimental protocols
for reproducibility, and presents a logical workflow for the analytical identification of
Chloranocryl.

Core Spectroscopic Data

The unequivocal identification of Chloranocryl relies on a combination of spectroscopic
techniques that probe its molecular structure and properties. This section summarizes the
essential data obtained from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
spectroscopy, and Infrared (IR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and
fragmentation pattern of Chloranocryl, aiding in its structural elucidation.

Table 1: Mass Spectrometry Data for Chloranocryl
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Parameter Value Source
Molecular Formula C10HoCI2NO PubChem[1]
Molecular Weight 230.09 g/mol PubChem
Monoisotopic Mass 229.0061 g/mol PubChem
GC-MS Kovats Retention 1869.4 (standard non-polar

PubChem[1]
Index column)
LC-MS/MS Precursor (m/z) 227.9988 ([M-H]?) PubChem[1]

227.9989, 55.0189, 156.0456,
LC-MS/MS Top 5 Peaks (m/z) PubChem[1]
225.9834, 185.9519

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the Chloranocryl molecule. Due to the limited availability of public spectral data, typical
chemical shift ranges for analogous functional groups are provided for guidance.

Table 2: Predicted *H and *3C NMR Chemical Shifts for Chloranocryl
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Predicted Chemical

1H NMR . Multiplicity Assignment
Shift (ppm)
) ) Protons on the
Aromatic-H 7.0-7.8 Multiplet ) ]
dichlorophenyl ring
Vinyl-H 55-6.5 Singlet =CH: protons
Amide-H 75-85 Singlet (broad) -NH- proton
Methyl-H 1.8-2.2 Singlet -CHs protons
Predicted Chemical _
13C NMR ) Assignment
Shift (ppm)
Amide carbonyl
Carbonyl C=0 165 - 175

carbon

Carbons of the

Aromatic C 120 - 140 ] ]
dichlorophenyl ring
o Carbons of the C=C
Vinylic C 110 - 140
double bond
Methyl C 18-25 -CHs carbon

Note: These are predicted values based on standard chemical shift tables and may vary
depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in Chloranocryl
based on their characteristic vibrational frequencies.

Table 3: Key Infrared Absorption Bands for Chloranocryl
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
3300 - 3100 Medium N-H stretch (amide)
) C-H stretch (aromatic and
3100 - 3000 Medium _
vinyl)
2950 - 2850 Medium C-H stretch (aliphatic)
~1660 Strong C=0 stretch (amide 1)
) C=C stretch (aromatic and
~1600 Medium )
vinyl)
~1540 Medium N-H bend (amide II)
850 - 750 Strong C-Cl stretch

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and
reliable spectroscopic data. The following sections provide methodologies for the analysis of
Chloranocryl.

Sample Preparation

A consistent sample preparation procedure is fundamental to achieving high-quality analytical
results.

e For NMR Spectroscopy: Dissolve 5-10 mg of Chloranocryl in approximately 0.6 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds). Ensure the sample is fully dissolved.
Filter the solution if any particulate matter is present.

o For Mass Spectrometry (LC-MS): Prepare a stock solution of Chloranocryl in a high-purity
solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. Further dilute the
stock solution with the mobile phase to a final concentration suitable for the instrument's
sensitivity (typically in the ng/mL to pg/mL range).
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o For Infrared Spectroscopy (KBr Pellet Method): Grind 1-2 mg of Chloranocryl with
approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate
mortar and pestle until a fine, homogeneous powder is obtained.[2] Press the mixture in a
die under high pressure to form a transparent pellet.

'H and **C NMR Spectroscopy

e Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e Solvent: Deuterated chloroform (CDCIs) or Dimethyl sulfoxide-de (DMSO-ds).
e 1H NMR Acquisition Parameters:

o Number of scans: 16-64

o Relaxation delay: 1-2 seconds

o Pulse width: 30-45 degrees

o Spectral width: -2 to 12 ppm

» 13C NMR Acquisition Parameters:

o

Number of scans: 1024 or higher

[¢]

Relaxation delay: 2-5 seconds

o

Pulse program: Proton-decoupled

[e]

Spectral width: 0 to 220 ppm

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent
peak or an internal standard (e.g., TMS at 0 ppm).

Liquid Chromatography-Mass Spectrometry (LC-MS)

e LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance
liquid chromatography (UHPLC) system.
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e Column: A C18 reversed-phase column is commonly used for pesticide analysis.

» Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic
acid).

e Flow Rate: 0.2 - 0.5 mL/min.
e Injection Volume: 5 - 10 pL.
o Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
« lonization Source: Electrospray lonization (ESI) in negative ion mode.
e MS/MS Parameters:
o Collision Gas: Argon
o Collision Energy: Optimized for the fragmentation of the precursor ion (m/z 227.9988).

o Scan Mode: Multiple Reaction Monitoring (MRM) or product ion scan.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Instrument: A Fourier-Transform Infrared Spectrometer.
o Sample Preparation: KBr pellet method.
e Acquisition Parameters:

o Spectral Range: 4000 - 400 cm~1

o Resolution: 4 cm—

o Number of Scans: 16-32

o Data Processing: Perform a background scan using a blank KBr pellet. Acquire the sample
spectrum and present it in terms of transmittance or absorbance.

Analytical Workflow and Data Interpretation
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The identification of Chloranocryl follows a logical progression of analytical techniques, each
providing complementary information.

Data Interpretation
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Figure 1. Workflow for the spectroscopic identification of Chloranocryl.

The workflow begins with appropriate sample preparation, followed by analysis using NMR,
MS, and IR spectroscopy. The data from each technique provides a unique piece of the
structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework, mass
spectrometry confirms the molecular weight and provides fragmentation information for
structural confirmation, and FTIR spectroscopy identifies the key functional groups. The
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convergence of data from these three orthogonal techniques leads to a high-confidence
identification of Chloranocryl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Chloranocryl | CLOH9CI2NO | CID 16560 - PubChem [pubchem.ncbi.nim.nih.gov]
o 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

« To cite this document: BenchChem. [Spectroscopic and Analytical Methodologies for the
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identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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